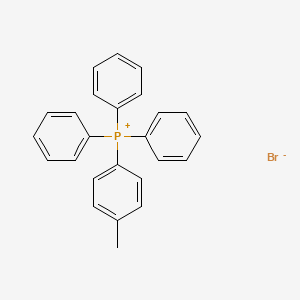

(4-Methylphenyl)-triphenylphosphonium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Methylphenyl)-triphenylphosphonium bromide is an organophosphorus compound that features a phosphonium cation with three phenyl groups and one 4-methylphenyl group, paired with a bromide anion. This compound is of interest due to its applications in organic synthesis and its role as a phase-transfer catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)-triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-methylbenzyl bromide. The reaction is carried out in an organic solvent such as toluene or dichloromethane, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

Ph3P+4-Methylbenzyl Br→(4-Methylphenyl)-triphenylphosphonium bromide

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (4-Methylphenyl)-triphenylphosphonium bromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The phosphonium center can participate in redox reactions, altering the oxidation state of the phosphorus atom.

Common Reagents and Conditions:

Nucleophiles: Such as hydroxide, cyanide, and alkoxides, are commonly used in substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or peracids, can oxidize the phosphonium center.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.

Oxidation Products: Oxidation typically yields phosphine oxides.

Scientific Research Applications

(4-Methylphenyl)-triphenylphosphonium bromide has a wide range of applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Biology: Investigated for its potential role in biological systems, particularly in the study of phosphonium salts’ interactions with cellular components.

Medicine: Explored for its potential use in drug delivery systems due to its ability to cross cell membranes.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties enhance reaction efficiency.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)-triphenylphosphonium bromide primarily involves its role as a phase-transfer catalyst. The phosphonium cation facilitates the transfer of anions from the aqueous phase to the organic phase, where the reaction occurs. This enhances the reaction rate and yield by increasing the availability of reactants in the organic phase.

Molecular Targets and Pathways: In biological systems, phosphonium salts are known to target mitochondria due to their positive charge, which allows them to accumulate in the negatively charged mitochondrial matrix. This property is exploited in the design of mitochondria-targeted drugs and probes.

Comparison with Similar Compounds

Triphenylphosphonium bromide: Lacks the 4-methyl group, making it less hydrophobic and potentially less effective in certain applications.

(4-Methylphenyl)-diphenylphosphonium bromide: Contains one less phenyl group, which may affect its catalytic properties and solubility.

Uniqueness: (4-Methylphenyl)-triphenylphosphonium bromide is unique due to the presence of the 4-methyl group, which enhances its hydrophobicity and potentially its ability to interact with organic substrates. This makes it particularly effective as a phase-transfer catalyst and in applications requiring membrane permeability.

Biological Activity

(4-Methylphenyl)-triphenylphosphonium bromide (MTPP) is a phosphonium salt that has garnered attention due to its potential biological activities, particularly in cancer therapy. Its structure, featuring a triphenylphosphonium (TPP) moiety, allows for selective targeting of mitochondria, which is crucial for enhancing the efficacy of therapeutic agents against cancer cells.

The biological activity of MTPP is largely attributed to its ability to accumulate in mitochondria due to the negative membrane potential. This accumulation leads to several cellular effects:

- Mitochondrial Dysfunction : MTPP disrupts mitochondrial bioenergetics, affecting ATP synthesis and promoting oxidative stress. This can trigger apoptosis in cancer cells while having lesser effects on non-malignant cells .

- Selective Cytotoxicity : Studies have shown that MTPP exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast carcinoma) and HCT116 (colorectal carcinoma), with IC50 values often below 10 μM .

Antiproliferative Activity

Research indicates that MTPP and its derivatives can effectively inhibit the proliferation of cancer cells. For instance:

- Inhibition of Cancer Cell Growth : In vitro studies demonstrated that MTPP significantly inhibited the growth of human cancer cell lines such as A375 (melanoma), PC-3 (prostate cancer), and T-47D (breast carcinoma) at low micromolar concentrations .

- Mechanistic Insights : The cytotoxic effects are linked to mitochondrial membrane depolarization and increased production of reactive oxygen species (ROS), which are pivotal in inducing apoptosis .

Structure-Activity Relationship

The hydrophobicity and structural characteristics of MTPP influence its biological activity:

- Hydrophobicity : The length and structure of the alkyl chain attached to the TPP moiety affect mitochondrial accumulation and cytotoxicity. Longer alkyl chains generally enhance the antiproliferative potency against cancer cells .

- Comparative Efficacy : MTPP has been compared with other TPP derivatives, revealing that modifications can either enhance or reduce cytotoxic effects depending on their structural properties .

Study 1: Antitumor Activity in Human Cancer Cells

A study evaluated the effects of MTPP on various human cancer cell lines using MTT assays. The results indicated that:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | < 10 | Induces apoptosis via mitochondrial dysfunction |

| HCT116 | < 10 | Triggers oxidative stress and cell death |

| A375 | < 10 | Alters mitochondrial membrane potential |

This study highlights the selective targeting capabilities of MTPP towards malignant cells while sparing non-malignant cells .

Study 2: Liposomal Formulations

In another investigation, MTPP was incorporated into liposomal formulations to enhance drug delivery to mitochondria. These formulations demonstrated:

- Enhanced Delivery : The liposomal encapsulation improved mitochondrial targeting and increased the cytotoxic efficacy of co-administered chemotherapeutic agents like doxorubicin.

- Reduced Side Effects : By targeting mitochondria specifically, these formulations minimized systemic toxicity compared to conventional delivery methods .

Properties

CAS No. |

6031-78-3 |

|---|---|

Molecular Formula |

C25H22BrP |

Molecular Weight |

433.3 g/mol |

IUPAC Name |

(4-methylphenyl)-triphenylphosphanium;bromide |

InChI |

InChI=1S/C25H22P.BrH/c1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-20H,1H3;1H/q+1;/p-1 |

InChI Key |

YDIADJZNZNNADU-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.